Clenbuterol-d9 hydrochloride
Clenbuterol-d9 hydrochloride
Clenbuterol is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma with illicit uses as a performance-enhancing drug. This stable-labeled internal standard is suitable for clenbutreol testing or isotope dilution methods by GC/MS or LC/MS for clinical toxicology, urine drug testing, sports testing, or forensic analysis.
Clenbuterol-D9 hydrochloride is a labelled salt of Clenbuterol. Clenbuterol is a β2 agonist used as a bronchodilator for the treatment of breathing disorders including asthma.
Clenbuterol-D9 hydrochloride is a labelled salt of Clenbuterol. Clenbuterol is a β2 agonist used as a bronchodilator for the treatment of breathing disorders including asthma.
Brand Name:
Vulcanchem
CAS No.:
184006-60-8
VCID:
VC0196393
InChI:
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
SMILES:
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Molecular Formula:
C12H19Cl3N2O
Molecular Weight:
322.71
Clenbuterol-d9 hydrochloride
CAS No.: 184006-60-8
Cat. No.: VC0196393
Molecular Formula: C12H19Cl3N2O
Molecular Weight: 322.71
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Specification
Description | Clenbuterol is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma with illicit uses as a performance-enhancing drug. This stable-labeled internal standard is suitable for clenbutreol testing or isotope dilution methods by GC/MS or LC/MS for clinical toxicology, urine drug testing, sports testing, or forensic analysis. Clenbuterol-D9 hydrochloride is a labelled salt of Clenbuterol. Clenbuterol is a β2 agonist used as a bronchodilator for the treatment of breathing disorders including asthma. |
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CAS No. | 184006-60-8 |
Molecular Formula | C12H19Cl3N2O |
Molecular Weight | 322.71 |
IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Standard InChI | InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |
SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
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